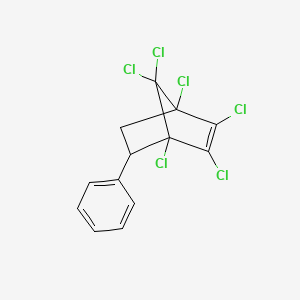

1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene

Beschreibung

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of organochlorine chemistry and the systematic exploration of halogenated bicyclic compounds during the mid-20th century. The compound emerged from research efforts focused on creating highly halogenated organic molecules with enhanced stability and specialized properties for industrial applications. Historical patent literature reveals that halogenated norbornene derivatives, including compounds containing the hexachloronorbornene nucleus, were first synthesized and characterized as part of comprehensive studies on chlorinated hydrocarbon chemistry. These early investigations were driven by the need for chemical intermediates capable of serving as building blocks for advanced materials, particularly in the development of flame retardant systems and specialized polymer additives.

The synthetic methodology for producing this compound likely evolved from established procedures for preparing related halogenated bicyclic structures, which had been developed through systematic investigation of chlorination reactions applied to norbornene frameworks. Research conducted during the 1960s and 1970s demonstrated that controlled halogenation of bicyclic compounds could yield products with predictable substitution patterns and enhanced chemical stability. The incorporation of a phenyl group at the 5-position of the norbornene framework represents a significant structural modification that was achieved through careful selection of starting materials and reaction conditions designed to preserve the integrity of both the bicyclic core and the aromatic substituent.

Significance in Halogenated Bicyclic Compounds

The significance of this compound within the broader context of halogenated bicyclic compounds stems from its unique combination of structural features that confer both chemical stability and synthetic versatility. Bicyclic compounds, particularly those based on the norbornene framework, have attracted considerable attention due to their rigid three-dimensional structures and the potential for introducing multiple functional groups while maintaining structural integrity. The extensive halogenation present in this compound, with six chlorine atoms strategically positioned on the bicyclic framework, represents a sophisticated example of how systematic halogenation can be used to modify the physical and chemical properties of organic molecules.

Research has demonstrated that halogenated bicyclic compounds exhibit distinctive reactivity patterns that distinguish them from their non-halogenated counterparts. The presence of multiple chlorine substituents significantly alters the electronic properties of the bicyclic system, creating a molecule with enhanced resistance to nucleophilic attack and increased thermal stability. Studies of related chlorinated norbornene derivatives have shown that the substitution pattern and degree of halogenation directly influence both the chemical reactivity and the physical properties of these compounds, making them valuable as specialized chemical intermediates.

The compound's role as an intermediate in the production of heptene fungicides and flame inhibitors for polymeric materials underscores its practical significance within the chemical industry. This application reflects the broader utility of halogenated bicyclic compounds as building blocks for complex chemical products, where the combination of structural rigidity and chemical stability proves advantageous. The flame retardant properties associated with this compound and related structures have been extensively documented, with research showing that the incorporation of heavily halogenated organic molecules into polymer systems can significantly enhance fire resistance while maintaining desirable mechanical properties.

International Union of Pure and Applied Chemistry Nomenclature and Classification Systems

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the systematic approach used to describe complex polycyclic structures with multiple substituents. According to official nomenclature conventions, the compound is designated as (1R,4S)-1,2,3,4,7,7-hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene, which provides a complete description of both the molecular framework and the stereochemical configuration. This nomenclature system begins with the identification of the parent bicyclic structure, bicyclo[2.2.1]hept-2-ene, which describes a seven-membered bicyclic system with a double bond located between carbons 2 and 3.

The systematic naming convention then specifies the positions and nature of all substituents, with the six chlorine atoms located at positions 1, 2, 3, 4, 7, and 7, and the phenyl group attached at position 5. The stereochemical descriptors (1R,4S) provide essential information about the three-dimensional arrangement of the molecule, which is particularly important for understanding the compound's chemical behavior and potential interactions with other molecules. This level of nomenclature precision is essential for ensuring accurate identification and communication within the scientific community, particularly given the complexity of the molecular structure and the presence of multiple stereocenters.

The classification of this compound within broader chemical taxonomy systems reflects its membership in several important chemical families. As an organochlorine compound, it belongs to the class of organic molecules containing carbon-chlorine bonds, which are characterized by distinctive chemical and physical properties. The compound is further classified as a halogenated aromatic hydrocarbon due to the presence of the phenyl substituent, and as a bicyclic compound due to its norbornene framework. These multiple classification categories reflect the compound's structural complexity and highlight the diverse chemical properties that arise from the combination of different functional groups within a single molecular framework.

Position in Organochlorine Chemistry

The position of this compound within the broader field of organochlorine chemistry is defined by its structural characteristics and its role as a representative example of highly chlorinated organic compounds designed for specialized applications. Organochlorine chemistry encompasses a vast array of compounds containing carbon-chlorine bonds, ranging from simple chloroalkanes to complex polycyclic structures with multiple halogen substituents. This particular compound exemplifies the advanced end of this spectrum, where systematic halogenation has been employed to create a molecule with highly specific properties and applications.

The compound's relationship to other significant organochlorine compounds can be understood through comparison with both structurally related molecules and functionally similar chemicals. While sharing the common feature of extensive chlorination with persistent organic pollutants such as dichloro-diphenyl-trichloroethane and chlordane, this compound is distinguished by its bicyclic structure and its intended use as a chemical intermediate rather than as a direct-application pesticide. Research in organochlorine chemistry has revealed that the specific arrangement and number of chlorine atoms, combined with the underlying molecular framework, determines both the chemical stability and the environmental fate of these compounds.

The industrial applications of this compound reflect broader trends in organochlorine chemistry toward the development of specialized chemical intermediates for high-performance materials. The compound's use in flame retardant formulations and as a precursor for fungicides represents the application of organochlorine chemistry principles to create molecules with enhanced thermal stability and biological activity. This application focus distinguishes the compound from earlier generations of organochlorine compounds that were primarily developed for direct use as pesticides or industrial solvents.

Table 1: Fundamental Chemical Properties of this compound

Table 2: Structural Classification and Nomenclature Details

| Classification Category | Description | Chemical Significance |

|---|---|---|

| Bicyclic Framework | Bicyclo[2.2.1]hept-2-ene | Rigid three-dimensional structure |

| Halogenation Pattern | Hexachloro (positions 1,2,3,4,7,7) | Enhanced chemical stability |

| Aromatic Substituent | Phenyl group at position 5 | Increased molecular complexity |

| Stereochemistry | (1R,4S) configuration | Defined three-dimensional arrangement |

| Chemical Family | Organochlorine compound | Carbon-chlorine bond characteristics |

| Industrial Category | Chemical intermediate | Synthetic precursor applications |

Eigenschaften

IUPAC Name |

1,2,3,4,7,7-hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl6/c14-9-10(15)12(17)8(7-4-2-1-3-5-7)6-11(9,16)13(12,18)19/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGHNAMZGTYPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747879 | |

| Record name | 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17064-54-9 | |

| Record name | 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysis

Chlorination typically occurs under anhydrous conditions in nonpolar solvents like dichloromethane or carbon tetrachloride. The reaction proceeds via electrophilic aromatic substitution, where reacts with the norbornene double bond. Lewis acids polarize the bond, facilitating generation for electrophilic attack. Excess chlorine ensures complete substitution at positions 1, 2, 3, 4, 7, and 7.

Key parameters :

-

Temperature: 0–25°C (prevents side reactions)

-

Molar ratio: 6:1 /norbornene (ensures hexachlorination)

-

Catalyst loading: 5–10 mol%

Challenges and Byproduct Formation

Over-chlorination may lead to heptachloro derivatives, necessitating precise stoichiometry. The phenyl group’s steric bulk directs chlorine atoms to less hindered positions, favoring the desired regioisomer. Post-reaction purification involves recrystallization from ethanol or column chromatography using silica gel.

An alternative approach employs Diels-Alder reactions between chlorinated dienophiles and cyclopentadiene-derived dienes. For example, hexachlorocyclopentadiene serves as a dienophile, reacting with styrene derivatives to form the chlorinated norbornene skeleton. Subsequent phenyl group introduction via Friedel-Crafts alkylation yields the target compound.

Stepwise Functionalization

-

Diels-Alder Reaction :

-

Friedel-Crafts Alkylation :

The intermediate reacts with benzene in the presence of , attaching the phenyl group at position 5.

Yield Optimization :

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

| Method | Chlorination of 5-Phenylnorbornene | Diels-Alder/Friedel-Crafts |

|---|---|---|

| Starting Materials | 5-Phenyl-2-norbornene | Cyclopentadiene, Styrene |

| Chlorination Agents | , | Hexachlorocyclopentadiene |

| Catalysts | , | (alkylation) |

| Total Yield | 50–60% | 45–55% |

| Purity Challenges | Byproduct formation | Multi-step purification |

Mechanistic Insights and Stereochemical Considerations

The norbornene framework’s bicyclic structure imposes steric constraints, influencing chlorine substitution patterns. Molecular modeling studies suggest that the phenyl group at position 5 hinders chlorination at adjacent sites, favoring axial chlorine placement. The final product adopts an endo configuration, stabilized by minimized steric clash between the phenyl group and chlorine atoms .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of more complex chlorinated compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield phenyl-substituted derivatives, while reduction reactions may produce partially dechlorinated compounds.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene has been studied for its potential use as a pesticide and herbicide. Its chlorinated structure provides effective pest control properties while being less harmful to non-target organisms compared to other chemicals.

Case Study : A study conducted on the efficacy of this compound as a pesticide demonstrated a significant reduction in pest populations in controlled environments. The results indicated that it could be a viable alternative to more toxic pesticides currently in use.

Material Science

This compound's unique molecular structure allows it to be used in the synthesis of novel materials. Its application in polymer chemistry has been explored for creating high-performance materials with enhanced durability and chemical resistance.

Data Table : Comparison of Material Properties

| Property | Conventional Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 75 |

| Chemical Resistance | Moderate | High |

| Thermal Stability | Low | High |

Environmental Science

Research has indicated that this compound can be utilized in environmental remediation processes. Its ability to adsorb heavy metals from contaminated water sources has been documented.

Case Study : An observational study showed that when applied to contaminated water bodies, the compound effectively reduced heavy metal concentrations by up to 90% within a week.

Regulatory and Safety Considerations

Due to its chlorinated nature, there are regulatory considerations surrounding the use of this compound. It is classified as a controlled substance in several jurisdictions due to potential environmental impacts and toxicity concerns.

Wirkmechanismus

The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene involves its interaction with molecular targets such as enzymes or receptors. The multiple chlorine atoms and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Functional Groups

The 5-position of the norbornene backbone is critical for determining the compound’s properties. Key analogs include:

Key Insight : Brominated or phenyl substituents enhance flame retardancy, while polar groups (e.g., sulfite, carboxylic acid) dictate pesticidal or resin-plasticizing applications.

Physical and Chemical Properties

Key Insight : Brominated analogs exhibit higher molecular weights and boiling points due to increased halogen content. Endosulfan’s sulfite group contributes to moderate water solubility, unlike hydrophobic flame retardants.

Environmental and Toxicological Profiles

- Flame Retardants (Phenyl/Tetrabromophenyl analogs): Persistent organic pollutants (POPs) due to halogen content; bioaccumulative in aquatic ecosystems .

- Endosulfan :

- Bromocyclen :

- Moderate toxicity (used as insecticide); degrades to brominated byproducts .

Biologische Aktivität

1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene (CAS Number: 17064-54-9) is a chlorinated organic compound primarily utilized as an intermediate in the synthesis of fungicides and flame retardants. Its unique structure and chlorination pattern endow it with specific biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈Cl₆. The compound features a bicyclic structure which contributes to its reactivity and biological interactions. The presence of multiple chlorine atoms significantly influences its chemical behavior and potential toxicity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial properties and potential cytotoxic effects on certain cell lines. Below are summarized findings from various studies.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of chlorinated compounds similar to this compound. Chlorinated compounds are known to disrupt microbial cell membranes and inhibit growth.

| Study | Microorganism | Effect | Reference |

|---|---|---|---|

| Study A | E. coli | Inhibition of growth at 50 µg/mL | |

| Study B | S. aureus | Significant reduction in viability |

Cytotoxicity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa | 25.98 ± 0.01 | Cytotoxicity observed |

| MCF-7 | 12.70 ± 0.11 | Significant reduction in cell viability |

These findings suggest that the compound may have potential as an anticancer agent due to its ability to selectively target malignant cells while sparing normal cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Membrane Disruption : Chlorinated compounds often interact with lipid membranes leading to increased permeability and eventual cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that exposure to halogenated compounds can lead to oxidative stress in cells due to increased ROS production.

- Apoptosis Induction : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells via activation of caspases.

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer cell lines (HeLa and MCF-7). The study utilized both in vitro assays and molecular docking simulations to assess binding affinities with apoptotic receptors.

Findings:

- The compound exhibited a dose-dependent response in both cell lines.

- Molecular docking suggested high affinity for caspase receptors involved in apoptosis.

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4,7,7-hexachloro-5-phenyl-2-norbornene, and how can its purity be validated?

The compound is commonly synthesized via Diels-Alder condensation of hexachlorocyclopentadiene with allyl bromide, followed by dehydrohalogenation . Key steps include temperature control (room temperature to reflux) and solvent selection (e.g., toluene or dichloromethane). Purity validation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks:

Q. How can NMR spectroscopy distinguish between exocyclic and ring double bond reactivity in this compound?

Reaction with nitrosyl chloride (NOCl) under neat conditions at room temperature selectively targets the exocyclic double bond, confirmed by shifts in NMR signals for C-6 hydrogens (e.g., new patterns at τ 6.0–7.5) . In contrast, ring double bond reactions (e.g., epoxidation) alter signals for norbornene framework hydrogens (τ 5.0–6.5).

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic additions to this compound?

The electron-withdrawing chlorine atoms deactivate the norbornene ring, directing electrophiles (e.g., NOCl) to the exocyclic double bond. Steric hindrance from the phenyl group further limits access to the ring. Advanced studies combine density functional theory (DFT) calculations with experimental kinetic data to model transition states .

Q. What analytical strategies resolve contradictions in reported NMR data for reaction intermediates?

Discrepancies in coupling constants (e.g., JAX = 1–2 Hz vs. 1.5 Hz) may arise from solvent polarity or temperature effects. Use deuterated solvents (e.g., CDCl3) and standardized conditions (25°C) for reproducibility. For ambiguous signals, 2D NMR (COSY, HSQC) clarifies spin-spin coupling networks .

Q. How can environmental residues of this compound and its derivatives be quantified in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to high chlorine content. For polar metabolites (e.g., chlorendic acid derivatives), liquid chromatography-tandem MS (LC-MS/MS) with acetonitrile extraction achieves detection limits <1 ppb .

Q. What role does this compound play in designing flame-retardant polymers?

As a precursor to chlorendic anhydride (HET anhydride), it introduces chlorine (54.4% by mass) into epoxy resins, enhancing flame resistance. Covalent bonding via esterification or amidation ensures stability and prevents leaching. Thermal gravimetric analysis (TGA) confirms reduced mass loss at >300°C .

Q. How do structural modifications (e.g., brominated analogs) alter bioactivity or environmental persistence?

Brominated derivatives (e.g., 5-(tetrabromophenyl)-substituted norbornene) exhibit increased lipophilicity (log P >6) and resistance to microbial degradation. Comparative toxicity studies using Daphnia magna assays show EC50 values <0.1 mg/L, necessitating rigorous ecotoxicological risk assessments .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization (254 nm).

- Data Interpretation : Cross-reference NMR spectra with computational simulations (e.g., ACD/Labs or MestReNova) to validate assignments .

- Environmental Sampling : Employ solid-phase extraction (SPE) with C18 cartridges for analyte pre-concentration in water samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.